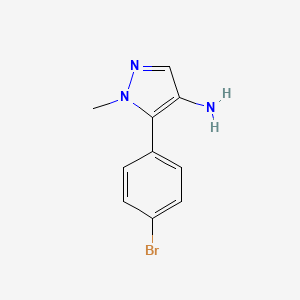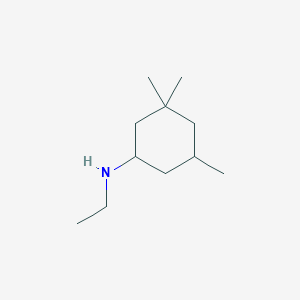![molecular formula C15H21ClO B13189877 [(4-Chloro-3-cyclopropyl-3-methylbutoxy)methyl]benzene](/img/structure/B13189877.png)
[(4-Chloro-3-cyclopropyl-3-methylbutoxy)methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4-Chloro-3-cyclopropyl-3-methylbutoxy)methyl]benzene is a chemical compound with the molecular formula C15H21ClO and a molecular weight of 252.78 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include a benzene ring substituted with a 4-chloro-3-cyclopropyl-3-methylbutoxy group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Chloro-3-cyclopropyl-3-methylbutoxy)methyl]benzene typically involves the use of various organic reagents and catalysts. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied in the formation of carbon–carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[(4-Chloro-3-cyclopropyl-3-methylbutoxy)methyl]benzene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., OH-, NH3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Halogens (Cl2, Br2) in the presence of a catalyst such as iron (Fe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated compounds.
Scientific Research Applications
[(4-Chloro-3-cyclopropyl-3-methylbutoxy)methyl]benzene has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(4-Chloro-3-cyclopropyl-3-methylbutoxy)methyl]benzene involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. For example, in medicinal chemistry, it may interact with enzymes or receptors to modulate their activity.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylbenzene: Similar in structure but lacks the chloro and butoxy substituents.
4-Chlorobenzyl alcohol: Contains the chloro and benzyl groups but lacks the cyclopropyl and butoxy substituents.
3-Methylbutylbenzene: Contains the methyl and butyl groups but lacks the chloro and cyclopropyl substituents.
Uniqueness
[(4-Chloro-3-cyclopropyl-3-methylbutoxy)methyl]benzene is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C15H21ClO |
|---|---|
Molecular Weight |
252.78 g/mol |
IUPAC Name |
(4-chloro-3-cyclopropyl-3-methylbutoxy)methylbenzene |
InChI |
InChI=1S/C15H21ClO/c1-15(12-16,14-7-8-14)9-10-17-11-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3 |
InChI Key |
HYDJKXYNQVTKEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOCC1=CC=CC=C1)(CCl)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,4R)-2-(Iodomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane](/img/structure/B13189802.png)
![2-[4-Chloro-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol](/img/structure/B13189808.png)

![2-[(2-Methoxyethyl)amino]-5-(pyridin-4-yl)benzonitrile](/img/structure/B13189822.png)

![1-{[(Pyrrolidin-3-yl)methyl]imino}-1lambda6-thiolan-1-one](/img/structure/B13189831.png)





![Methyl 2-chloro-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13189880.png)

